molecular formula C21H26FN3O3 B2630235 N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide CAS No. 613655-81-5

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide

Cat. No. B2630235
CAS RN: 613655-81-5
M. Wt: 387.455
InChI Key: MIRXXVFZIMWDIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetamide group, a piperazine ring, and a phenyl ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-Catalyzed Synthesis: The chemical compound, along with its isomers, has been synthesized through Fe-catalyzed methods. This process is significant in the industrial production of related compounds, indicating the compound's relevance in pharmaceutical manufacturing and chemical research. It highlights the ongoing exploration of efficient synthesis methods for pharmaceutical compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial and Antibacterial Activity

  • Isoxazolinyl Oxazolidinones Synthesis

    Derivatives of the compound have been synthesized and evaluated for their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research underscores the compound's potential in developing new antibacterial agents, especially against resistant strains, indicating its utility in addressing the challenge of antibiotic resistance (Varshney, Mishra, Shukla, & Sahu, 2009).

  • Novel Oxazolidinones with Superior Antibacterial Activities

    Further studies on novel piperazinylaryloxazolidinones have shown superior antibacterial activities compared to linezolid, including activity against linezolid-resistant Staphylococcus aureus strains. This highlights the compound's relevance in developing new antibiotics with efficacy against drug-resistant bacteria (Srivastava et al., 2008).

Anticonvulsant and Analgesic Activity

  • Anticonvulsant and Analgesic Properties: Studies on derivatives of the compound have demonstrated significant anticonvulsant and analgesic activities in various animal models. This suggests the compound's potential in the development of new treatments for epilepsy and pain management, highlighting its therapeutic applications beyond its antimicrobial properties (Obniska et al., 2015).

Antitumor Activity

  • Antiproliferative Activity against Cancer Cell Lines: Some derivatives have shown good antitumor activity, especially against human esophageal cancer cells, with IC50 values indicating their potential as more efficient and economical antitumor drugs. This points towards the compound's applicability in cancer research, aiming to discover new therapeutic agents (Xin, Meng, Liu, & Zhang, 2018).

Cytotoxic Activities

  • Cytotoxic Effects on Marine Organisms: The compound's derivatives have been studied for their cytotoxic activities, evaluating their effects on the sperm and eggs of sea urchins. Such research is crucial for understanding the environmental and ecological impacts of these chemical compounds, indicating their broader implications beyond human health (Sobolevskaya et al., 2007).

properties

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-16(26)23-17-6-8-19(9-7-17)28-15-18(27)14-24-10-12-25(13-11-24)21-5-3-2-4-20(21)22/h2-9,18,27H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRXXVFZIMWDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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